molecular formula C14H14B2F8N2 B13744684 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate

Cat. No.: B13744684
M. Wt: 383.9 g/mol
InChI Key: MFXPXWPFHSUFDU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate typically involves the reaction of 3,7-dimethylphenanthroline with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.

Scientific Research Applications

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14B2F8N2

Molecular Weight

383.9 g/mol

IUPAC Name

3,7-dimethyl-3,7-phenanthroline-3,7-diium;ditetrafluoroborate

InChI

InChI=1S/C14H14N2.2BF4/c1-15-9-7-12-11(10-15)5-6-14-13(12)4-3-8-16(14)2;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1

InChI Key

MFXPXWPFHSUFDU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C(C=C1)C3=C(C=C2)[N+](=CC=C3)C

Origin of Product

United States

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